N-(P-Cyanobenzylidene)-P-propoxyaniline
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Overview
Description
N-(P-Cyanobenzylidene)-P-propoxyaniline is an organic compound characterized by the presence of a nitrile group and a propoxy group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(P-Cyanobenzylidene)-P-propoxyaniline typically involves the condensation reaction between p-cyanobenzaldehyde and p-propoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The reaction can be represented as follows:
p-Cyanobenzaldehyde+p-Propoxyaniline→this compound
The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product. Common solvents used in this reaction include ethanol, methanol, and acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(P-Cyanobenzylidene)-P-propoxyaniline can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid or nitric acid.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(P-Cyanobenzylidene)-P-propoxyaniline has several scientific research applications, including:
Materials Science: Used in the synthesis of liquid crystals and other advanced materials due to its unique structural properties.
Medicinal Chemistry: Investigated for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of N-(P-Cyanobenzylidene)-P-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or dipole-dipole interactions with target molecules, influencing their activity. The propoxy group may enhance the compound’s solubility and facilitate its transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
P-Cyano-N-(P-cyanobenzylidene)aniline: Similar structure but lacks the propoxy group, which may affect its solubility and reactivity.
P-Halo-N-(P-cyanobenzylidene)aniline: Contains halogen substituents instead of the propoxy group, leading to different chemical properties and applications.
Uniqueness
N-(P-Cyanobenzylidene)-P-propoxyaniline is unique due to the presence of both the nitrile and propoxy groups, which confer distinct chemical and physical properties. These features make it suitable for specific applications in materials science and medicinal chemistry that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C17H16N2O |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-[(4-propoxyphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C17H16N2O/c1-2-11-20-17-9-7-16(8-10-17)19-13-15-5-3-14(12-18)4-6-15/h3-10,13H,2,11H2,1H3 |
InChI Key |
HFDBZLATHUWSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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